Product packaging for 9-Chloro-9-borafluorene(Cat. No.:CAS No. 13059-59-1)

9-Chloro-9-borafluorene

Cat. No.: B3180121
CAS No.: 13059-59-1
M. Wt: 198.46 g/mol
InChI Key: CWLYMXHRDXEBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-9-borafluorene (CAS 13059-59-1) is a fundamental building block and versatile synthetic precursor in main-group and materials chemistry. Its structure features a tricyclic system with a central five-membered borole ring flanked by two fused benzene rings, creating a conjugated π-system with a highly Lewis acidic, trigonal planar boron center . The chlorine atom on boron is an excellent leaving group, making this compound highly reactive for further functionalization. Key Research Applications and Value: Precursor to 9-Borafluorene Derivatives: The chloro substituent can be readily replaced via metal halide, trialkylsilyl halide, or hydrogen halide elimination reactions, allowing the synthesis of a wide range of alkoxy, amino, and aryl/alkyl substituted 9-borafluorenes . These derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs), solar cells, and as chemical sensors due to their tunable photophysical properties . Construction of Boron-Containing Heterocycles: This compound is highly valuable in ring-expansion and single-atom editing reactions. It readily undergoes insertion reactions into its endocyclic B–C bond with unsaturated molecules like alkynes and phosphaalkynes, leading to larger ring systems . Recent research utilizes it to synthesize frustrated Lewis pairs (FLPs) and access novel eight-membered B–P rings bridged by chalcogenide or chloronium ions . Starting Material for Metal Complexes and Clusters: It serves as a precursor for transition metal-boryl complexes, where it acts as an L-type ligand, and is also used in the synthesis of unique polyboron clusters, such as crystalline trianionic triangular triboron species . Properties and Handling: Computed molecular weight is 198.46 g/mol . Note that compared to derivatives with bulky or electron-donating substituents, this compound degrades rapidly upon air exposure and must be handled under an inert atmosphere . Its strong Lewis acidity can be quantitatively assessed using the Gutmann-Beckett method . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BCl B3180121 9-Chloro-9-borafluorene CAS No. 13059-59-1

Properties

IUPAC Name

5-chlorobenzo[b][1]benzoborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BCl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLYMXHRDXEBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C3=CC=CC=C31)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Chloro 9 Borafluorene and Its Derivatives

Direct Synthetic Routes to the 9-Chloro-9-borafluorene Core

The construction of the 9-borafluorene (B15495326) scaffold is a critical step, primarily achieved through intramolecular ring closures and transmetalation reactions. nsf.gov These methods provide direct access to the foundational this compound.

Thermolysis of 2-Biphenylylboranes and Subsequent Halogenation

One of the earliest successful syntheses of 9-borafluorenes was achieved through the thermolysis of 2-biphenylyldialkylboranes and 2-biphenylyldiphenylborane. nsf.gov This process involves a ring-closing reaction at high temperatures, leading to the formation of 9-alkyl or 9-aryl substituted 9-borafluorenes with the elimination of a hydrocarbon byproduct. wikipedia.orgnsf.gov While a significant milestone, this route is often limited by the harsh reaction conditions required. nsf.gov

The resulting 9-alkyl or 9-aryl-9-borafluorenes can then be converted to the more versatile this compound. This is accomplished through a halogenation step, typically involving treatment with boron trichloride (B1173362) (BCl₃), which effectively replaces the alkyl or aryl group on the boron atom with a chlorine atom. wikipedia.orgtdl.org

PrecursorProductConditionsYield
2-Biphenylyldialkylboranes9-Alkyl-9-borafluorenesThermolysis40-65%
2-Biphenylyldiphenylborane9-Phenyl-9-borafluoreneThermolysis55-65%
9-Alkyl/Aryl-9-borafluoreneThis compoundBCl₃-

Transmetalation Approaches

Transmetalation reactions offer a highly effective and widely used strategy for the synthesis of 9-borafluorenes, including the chloro-substituted variant. wikipedia.org These methods generally involve the reaction of a pre-formed biphenyl (B1667301) dianion equivalent with a boron electrophile.

A robust and high-yielding route to this compound involves the use of 2,2′-dilithiobiphenyl. This dianionic reagent is typically generated in situ from 2,2′-dihalobiphenyl precursors, such as 2,2′-dibromobiphenyl, through a double lithium-halogen exchange with an organolithium reagent like n-butyllithium (nBuLi). acs.orgnih.gov The subsequent reaction of this dilithiated species with a boron electrophile, specifically boron trichloride (BCl₃), results in a metathesis reaction to afford this compound. acs.orgmdpi.com This method is favored for its efficiency and the direct formation of the desired chloro-derivative. acs.org

To enhance the practicality and reproducibility of the synthesis, optimized procedures starting from 2,2′-dibromobiphenyl have been developed. arkat-usa.orgumich.edu A significant improvement involves conducting the lithium-bromine exchange in a non-ethereal solvent like toluene (B28343) at reflux temperature. umich.edu This circumvents issues related to the coordination of ether solvents to the boron or organolithium species, which can hinder the subsequent reaction with boron trichloride. umich.edu Following the complete formation of the 2,2′-dilithiobiphenyl, the dropwise addition of a solution of boron trichloride in a non-coordinating solvent like heptane (B126788) or hexane (B92381) at a reduced temperature (e.g., 0 °C) leads to the formation of this compound in good yields after an overnight reaction at room temperature. mdpi.comarkat-usa.org Distillation of the product can further improve the reproducibility of subsequent reactions. umich.edu This optimized one-pot, three-step procedure is a common and reliable method for preparing this compound. mdpi.com

PrecursorReagentsProductYieldReference
2,2′-Dibromobiphenyl1. nBuLi, Toluene, refluxThis compound77% umich.edu
2. BCl₃, Toluene, rt
2,2′-Dibromobiphenyl1. nBuLi, HexaneThis compoundHigh-yielding acs.orgnih.gov
2. BCl₃, Hexane

Borylene Intermediate Mediated Syntheses

An intriguing, though less common, synthetic pathway to the 9-borafluorene core involves the generation of a highly reactive borylene intermediate. wikipedia.org This method was notably reported by Grigsby and Power, where a sterically hindered arylboron dihalide, such as 2,6-Mes₂C₆H₃BX₂ (where Mes = 2,4,6-trimethylphenyl and X = Cl or Br), is treated with lithium metal. wikipedia.orgnsf.gov This reduction generates a transient, electron-deficient borylene species. This intermediate can then undergo an intramolecular C-C σ-bond insertion to form a 9-borafluorene derivative. wikipedia.org While this approach highlights the unique reactivity of borylene species, it typically leads to anionic or dianionic 9-borafluorene species rather than directly to this compound. nsf.gov

Functionalization Strategies from this compound

The chlorine atom in this compound serves as an excellent leaving group, making it the most common and versatile precursor for the functionalization of the 9-borafluorene system at the boron center. wikipedia.orgnsf.gov This allows for the introduction of a wide variety of substituents, which can significantly alter the electronic, optical, and stability properties of the resulting borafluorene derivatives. nsf.gov

The primary strategies for functionalization include:

Metal Halide Elimination: This widely used method involves the reaction of this compound with organometallic reagents (e.g., Grignard reagents, organolithium compounds) or alkali metal salts of other nucleophiles. wikipedia.orgsmolecule.com The driving force for this reaction is the formation of a stable metal chloride salt, leading to the substitution of the chlorine atom with the desired organic or inorganic group. For instance, reaction with alkali metal salts of anionic transition metal complexes can yield metal-boryl complexes. wikipedia.org

Trialkylsilyl Halide Elimination: Another effective strategy is the reaction of this compound with silylated reagents, such as trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃). acs.orgnih.gov This reaction proceeds with the elimination of trimethylsilyl chloride (Me₃SiCl) to afford the corresponding functionalized borafluorene, in this case, 9-azido-9-borafluorene. acs.orgnih.gov

Hydrogen Halide Elimination: This approach involves reacting this compound with a protic nucleophile, such as an alcohol or an amine, in the presence of a base. wikipedia.org The base facilitates the elimination of hydrogen chloride (HCl), resulting in the formation of a new B-O or B-N bond.

Reduction: The B-Cl bond can be reduced to a B-H bond to generate the highly reactive 9-H-9-borafluorene. arkat-usa.org This is typically achieved using reducing agents like triethylsilane. arkat-usa.orgumich.edu The resulting 9-H-9-borafluorene is a valuable intermediate for hydroboration reactions. arkat-usa.org

Lewis Acid-Base Adduct Formation: As a strong Lewis acid, the boron center in this compound readily forms adducts with various Lewis bases such as pyridines, phosphines, and ethers. wikipedia.orgsmolecule.com In these adducts, the boron atom becomes tetracoordinate, which disrupts the planarity and conjugation of the borafluorene system. arkat-usa.org

Ring Expansion Reactions: The endocyclic B-C bond in this compound is susceptible to insertion by unsaturated molecules like alkynes. wikipedia.orgsmolecule.com For example, reaction with diphenylacetylene (B1204595) leads to a seven-membered boron-containing ring system. wikipedia.orgsmolecule.com

Reagent TypeExample ReagentProduct Type
Organometallic ReagentsR-MgX, R-Li9-Alkyl/Aryl-9-borafluorenes
Silylated ReagentsMe₃SiN₃9-Azido-9-borafluorene
Alcohols/Amines (with base)R-OH, R₂NH9-Alkoxy/Amino-9-borafluorenes
Reducing AgentsEt₃SiH9-H-9-borafluorene
Lewis BasesPyridine (B92270), PhosphinesThis compound Lewis Adducts
AlkynesDiphenylacetyleneSeven-membered boracycles

Diversification of 9-Borafluorene Derivatives via Boron Substitution

The functionalization of 9-halo-9-borafluorenes, particularly this compound, at the boron center is a highly effective strategy for creating a diverse range of 9-borafluorene derivatives. nsf.gov This approach is appealing because the substituent at the boron atom can significantly alter the compound's stability, as well as its optical and electronic properties. nsf.gov

One of the earliest and most efficient syntheses of this compound involves the reaction of 2,2'-dilithiobiphenyl with boron trichloride (BCl3). umich.eduacs.orgnih.gov This is typically achieved through a double lithium-bromine exchange on 2,2'-dibromobiphenyl (B83442), followed by a lithium-boron exchange. umich.edu An optimized version of this synthesis involves reacting 2,2'-dibromobiphenyl with two equivalents of n-butyllithium (n-BuLi) in toluene, followed by the addition of one equivalent of BCl3, which yields this compound after distillation. umich.edu

Once obtained, this compound can be converted into various derivatives through several reaction types:

Substitution reactions with E-H substrates: These reactions, for example with secondary amines (HNR2), proceed with the elimination of hydrogen chloride (HCl). nsf.gov

Reactions with trialkylsilyl substituted substrates: This method results in the elimination of trialkylsilyl halides. nsf.gov For instance, reacting this compound with trimethylsilyl azide produces 9-azido-9-borafluorene. acs.orgnih.gov

Reactions with organic nucleophiles: These reactions typically involve the use of alkali metal salts, leading to the elimination of an inorganic salt. nsf.gov

The stability of the resulting 9-borafluorene derivatives is heavily influenced by the substituent on the boron atom. For example, aryl-substituted derivatives like those with mesityl or fluoromesityl groups show increased stability. nsf.gov Similarly, a tert-butoxy (B1229062) group enhances stability compared to smaller alkoxy or amino groups, which is attributed to the steric bulk of the tert-butyl group. researchgate.netacs.org In contrast, derivatives like 9-(diisopropylamino)-9-borafluorene and this compound itself degrade rapidly in the presence of air. researchgate.netacs.org

The introduction of a carborane substituent is another method for diversification. For example, the ortho-carboranyl derivative of 9-borafluorene can be prepared by reacting the lithium derivative of 1-methyl-ortho-carborane with 9-bromo-9-borafluorene. mdpi.com These carboranyl derivatives are notable for their high Lewis acidity. mdpi.comchemrxiv.org

The following table summarizes various 9-borafluorene derivatives synthesized from this compound and their observed stability.

Derivative NameReagentStability
9-Azido-9-borafluoreneTrimethylsilyl azideUnstable, transforms with trace water and oxygen. acs.orgnih.gov
9-(Diisopropylamino)-9-borafluoreneDiisopropylamineDegrades rapidly in air. researchgate.netacs.org
9-(tert-Butoxy)-9-borafluorenetert-Butanol/alkali tert-butoxideModerately air-stable. researchgate.netacs.org
9-Mesityl-9-borafluoreneMesitylmagnesium bromideDecomposes slowly in air. nsf.gov
9-(2,4,6-tris(trifluoromethyl)phenyl)-9-borafluorene2,4,6-tris(trifluoromethyl)phenyl lithiumModerately air-stable. researchgate.netacs.org
9-H-9-borafluoreneTriethylsilaneUnstable, polymerizes rapidly. umich.eduarkat-usa.org

Late-Stage Functionalization on the Biphenyl Backbone

Late-stage functionalization of the biphenyl backbone of 9-borafluorenes offers another avenue for creating novel and more complex boron-containing molecules. nsf.gov This approach allows for modifications to the aromatic framework after the central borole (B14762680) ring has already been constructed.

One example of this is the synthesis of methoxy-substituted 9-borafluorenes. acs.org These compounds can be prepared to study the effect of backbone substitution on the electronic and optical properties of the molecule. acs.org

Furthermore, the biphenyl backbone can be exchanged entirely for other frameworks to create analogues of 9-borafluorenes. For instance, a borole derivative with a bis(o-carborane) framework has been synthesized, demonstrating the versatility of these synthetic strategies in creating three-dimensional analogues. thieme-connect.de Another approach involves the C–F bond activation of hexafluorobenzene (B1203771) using the dianion of a 9-borafluorene dimer to yield a backbone-fluorinated bis-9-borafluorene. nih.gov

These late-stage functionalization and backbone modification strategies are crucial for fine-tuning the properties of 9-borafluorenes for specific applications in materials science and electronics. nsf.gov

Reactivity and Mechanistic Investigations of 9 Chloro 9 Borafluorene

Lewis Acid-Base Interactions and Adduct Formation

9-Chloro-9-borafluorene is characterized by a highly Lewis acidic boron center, a feature stemming from the electron-deficient nature of the tricoordinate boron atom integrated within the antiaromatic borole (B14762680) ring. nsf.govarkat-usa.org This inherent electrophilicity drives its reactivity towards Lewis bases, leading to the formation of stable tetracoordinate boron adducts. nsf.govwikipedia.org

The reaction of this compound with a variety of Lewis bases readily affords tetracoordinate boron adducts. nsf.govwikipedia.org These reactions are typically straightforward, proceeding at room or low temperatures in moderate to high yields. wikipedia.org A diverse range of Lewis bases have been shown to form adducts, including pyridines, phosphines, ethers, carbenes, and nitriles. wikipedia.org For instance, the reaction with triethylphosphine (B1216732) oxide (Et₃P=O) has been used to probe the Lewis acidity of various borafluorenes. acs.orgresearchgate.net

The formation of these adducts can be either intermolecular or intramolecular. Intramolecular adducts can form when the substituent on the boron atom itself contains a Lewis basic site. wikipedia.org An example is the formation of a boron spirocenter through the donation of a Lewis base on a substituent to the boron atom. wikipedia.org

The formation of tetracoordinate adducts is not limited to simple organic Lewis bases. Reactions with metal-containing species have also been reported. For example, this compound reacts with alkali metal salts of anionic transition metal complexes, such as those of manganese(-I), to yield metal-boryl complexes. wikipedia.org In these reactions, an alkali metal chloride is eliminated, and the transition metal is oxidized. wikipedia.org Similarly, reaction with a gold(I) azide (B81097) complex, Ph₃PAuN₃, results in the formation of an adduct where the azide coordinates to the boron center. nsf.gov

Furthermore, the high Lewis acidity of this compound and its analogues, such as those with a 1,1'-bis(o-carborane) backbone, allows for the formation of stable complexes with ethers like diethyl ether. researchgate.net

Lewis Base TypeExample Lewis BaseResulting Adduct Type
PhosphinesTriethylphosphineTetracoordinate Boron Adduct
PyridinesPyridine (B92270)Tetracoordinate Boron Adduct
EthersDiethyl EtherTetracoordinate Boron Adduct researchgate.net
CarbenesN-Heterocyclic CarbenesTetracoordinate Boron Adduct
NitrilesAcetonitrileTetracoordinate Boron Adduct
Metal AzidesPh₃PAuN₃Azide Adduct nsf.gov
Metal CarbonylatesNa[Mn(CO)₅]Metal-Boryl Complex

The formation of a tetracoordinate adduct with a Lewis base induces a significant change in the geometry at the boron center. The initially trigonal planar boron atom in this compound adopts a tetrahedral geometry in the adduct. wikipedia.orgresearchgate.net This geometric shift has a profound impact on the electronic structure of the molecule.

In the trigonal planar state, the empty p-orbital of the boron atom participates in the π-conjugation of the borafluorene system. wikipedia.org Upon adduct formation and the transition to a tetrahedral geometry, this p-orbital is no longer available for conjugation. arkat-usa.orgwikipedia.org This disruption of the π-system alters the electronic and photophysical properties of the molecule. For example, while the identity of the Lewis base in the adduct may not significantly affect the emission properties, the substituent on the boron atom does. wikipedia.org

The interaction with Lewis bases can also influence the reactivity of the borafluorene. For instance, the dimethylsulfide adduct of 9-H-9-borafluorene, which can be prepared from this compound, is a stable and storable reagent that can be used directly for hydroboration reactions. arkat-usa.org

The Lewis acidity of this compound, and thus its propensity to form adducts, is influenced by the substituents on the borafluorene backbone and at the boron atom. acs.orgnih.gov Studies have shown that the Lewis acidity, as determined by methods like the Gutmann-Beckett method using Et₃P=O, is primarily dictated by steric factors. acs.orgresearchgate.net Computational studies have also correlated the calculated fluoride (B91410) affinities (a measure of Lewis acidity) with the LUMO energies of the borafluorenes. acs.orgresearchgate.net

Ring Transformations and Rearrangement Reactions

Beyond Lewis acid-base chemistry, this compound engages in a variety of reactions that involve the transformation of its ring structure. These reactions highlight the versatility of the borafluorene scaffold for the synthesis of more complex boron-containing molecules.

While the synthesis of this compound itself often involves an intramolecular ring closure, such as the thermolysis of 2-biphenylylboranes, the reactivity of the final product can also lead to further intramolecular cyclizations. nsf.govwikipedia.org For instance, photochemically or thermally induced intramolecular Staudinger-type reactions of phosphine-stabilized 9-azido-9-borafluorenes (derived from this compound) lead to the formation of BN- and BNP-doped heterocycles with the release of dinitrogen. chemrxiv.org

A significant class of reactions for this compound involves the insertion of unsaturated molecules into the endocyclic B-C bond of the borole ring, leading to ring-expanded products. wikipedia.org

This compound readily undergoes 1,2-carboboration reactions with alkynes. nih.govresearchgate.net This reaction involves the insertion of the alkyne into one of the B-C bonds of the borafluorene ring, resulting in the formation of a seven-membered dibenzoborepin ring system. wikipedia.orgnih.gov

Mechanistic studies, including computational calculations, suggest that the reaction between diphenylacetylene (B1204595) and this compound proceeds through an initial coordination of the alkyne's π-bond to the Lewis acidic boron center. wikipedia.org This is followed by a concerted insertion into the B-C bond via a single transition state. wikipedia.org The reaction is typically efficient and can be performed simply by mixing the two components. researchgate.net

The reactivity in these 1,2-carboboration reactions is influenced by the substituent on the boron atom. Kinetic studies have shown that the reaction rate increases with the Lewis acidity of the borafluorene, with the reactivity order being 9-bromo-9-borafluorene > 9-triflyloxy-9-borafluorene > this compound. nih.gov Interestingly, thermodynamic parameters indicate that the activation entropy, rather than the activation enthalpy, is the major contributor to the reaction rate. nih.gov

This alkyne insertion reaction has been utilized in a one-pot synthesis of 9,10-diarylphenanthrene derivatives. nih.gov The initially formed chlorodibenzoborepin undergoes an oxidative deborylation/C-C coupling upon treatment with an oxidant like FeCl₃ to yield the corresponding phenanthrene (B1679779). nih.gov

The reaction is not limited to simple alkynes. The reaction of this compound with diphenyl(phenylethynyl)phosphine (B1619358) leads to a ring expansion to a six-membered borinine ring containing a four-membered B-P heterocycle. rsc.orgnih.gov The mechanism for this transformation is proposed to proceed through a 1,2-shift of the diphenylphosphino group. rsc.orgnih.gov

Reactant 1Reactant 2Product TypeKey Features
This compoundDiphenylacetyleneDibenzoborepin1,2-Carboboration, Ring Expansion wikipedia.orgnih.govnih.gov
This compoundDiphenyl(phenylethynyl)phosphineBorinine-based FLPRing Expansion, B-P heterocycle formation rsc.orgnih.gov
DibenzoborepinFeCl₃9,10-DiarylphenanthreneOxidative Deborylation/C-C Coupling nih.gov

The unique electronic and structural properties of this compound, characterized by a Lewis acidic tricoordinate boron atom integrated into a planar, conjugated biphenyl (B1667301) framework, render it a versatile reagent in various chemical transformations. nsf.govacs.org This section delves into the reactivity of this compound, with a particular focus on its insertion reactions with alkynes, phosphaalkynes, and carbenes, exploring the mechanistic intricacies that govern these processes.

1 Alkyne Insertion Reactions

The reaction of this compound with alkynes represents a significant transformation, leading to the formation of seven-membered dibenzoborepin rings through a formal 1,2-carboboration process. researchgate.netsci-hub.cat This reaction is notable for proceeding efficiently without the need for a catalyst. nih.gov

The insertion reaction exhibits a broad substrate scope with respect to the alkyne component. It proceeds efficiently with a variety of alkynes, including those bearing aryl, alkyl, and even proton substituents. nsf.gov For instance, diarylacetylenes readily react with this compound to yield the corresponding dibenzoborepin derivatives. researchgate.netnih.gov The reaction between this compound and various internal alkynes has been shown to produce the corresponding seven-membered borepin derivatives. researchgate.net An exception was observed with bis(trimethylsilyl)acetylene, which reacted in a 2:1 stoichiometry, leading to a seven-membered ring with an exocyclic allene (B1206475) due to a trimethylsilyl (B98337) (TMS) migration. nsf.gov The reactions are generally characterized by high yields and excellent stereoselectivity, exclusively forming the Z-isomers in the case of certain enynes. researchgate.net

Table 1: Substrate Scope of Alkyne Insertion into this compound nsf.govresearchgate.net
Alkyne SubstrateProduct TypeKey Features
DiarylacetylenesDibenzoborepinEfficient reaction, forms seven-membered ring.
Alkyl-substituted alkynesDibenzoborepinBroad applicability for various alkyl groups.
Terminal alkynes (H-substituted)DibenzoborepinDemonstrates tolerance of acidic protons.
Bis(trimethylsilyl)acetyleneAllene-substituted dibenzoborepinUnique 2:1 stoichiometry with TMS migration.

Kinetic studies have revealed that the 1,2-carboboration of diphenylacetylene with 9-haloborafluorenes, including the chloro-derivative, follows second-order reaction kinetics. nih.gov The reactivity of the 9-haloborafluorene is significantly influenced by the substituent on the boron atom. The reaction rates increase with the Lewis acidity of the borafluorene, following the trend: 9-bromo-9-borafluorene > 9-triflyloxy-9-borafluorene > this compound. nsf.govnih.gov This trend is consistent with the acceptor numbers of the borafluorenes as determined by the Gutmann-Beckett method. nih.govscience.gov

Interestingly, experimental and computational (DFT) studies have indicated that the activation entropy, rather than the activation enthalpy, is the dominant factor controlling the reaction rate. nih.gov This suggests that the organization of the transition state plays a crucial role in the reaction's efficiency. While this compound is the least reactive among the halogenated analogs tested, it still participates effectively in these transformations. nsf.gov

The currently accepted mechanism for the insertion of alkynes into the endocyclic B-C bond of this compound is a concerted process. wikipedia.orgsmolecule.comnih.gov Mechanistic calculations suggest that the reaction is initiated by the coordination of the alkyne's π-system to the electron-deficient boron center of the borafluorene. wikipedia.orgmdpi.com Following this initial coordination, the insertion into one of the endocyclic B-C bonds occurs through a single, four-membered transition state to generate the seven-membered dibenzoborepin ring system. wikipedia.orgmdpi.com This concerted pathway avoids the formation of high-energy intermediates and explains the high efficiency and stereoselectivity of the reaction. researchgate.netwikipedia.org

2 Phosphaalkyne Insertion Reactions

Analogous to the reactivity observed with alkynes, 9-borafluorenes can also undergo insertion reactions with phosphaalkynes (P≡C-R). The reaction of 9-phenyl-9-borafluorene with 1-adamantylphosphaalkyne results in the insertion of the P≡C unit into an endocyclic B-C bond. researchgate.netacs.org This process yields a seven-membered 1,3-boraphosphaalkene, a heterocyclic system containing both boron and phosphorus. researchgate.netacs.org Computational studies of this reaction indicate that it proceeds through a bond metathesis pathway. researchgate.netresearchgate.net This reactivity highlights the ability of the strained B-C bond in the borafluorene framework to activate π-systems beyond just carbon-carbon triple bonds. wikipedia.org

3 Carbene Insertion Reactions

The endocyclic B-C bonds of 9-borafluorenes are also susceptible to insertion by carbenes, leading to ring expansion and the formation of larger boron-containing polycyclic systems. wikipedia.org

Research has demonstrated that 9-phenyl-9-borafluorene can undergo sequential insertion of carbene units. rsc.orgrsc.org The reaction with trimethylsilyldiazomethane (B103560), which serves as a carbene precursor upon loss of N₂, can be controlled stoichiometrically. rsc.orgnsf.gov The addition of one equivalent of the diazo reagent leads to the insertion of a single carbene unit into one of the endocyclic B-C bonds, forming a six-membered BC₅ heterocycle. rsc.orgrsc.orgnsf.gov

Remarkably, the reaction with a second equivalent of the carbene precursor results in a subsequent insertion into the remaining endocyclic B-C bond. rsc.org This second insertion furnishes a seven-membered BC₆ heterocycle. rsc.orgrsc.org This represents the first instance of insertion into both endocyclic B-C bonds of a 9-borafluorene (B15495326), showcasing a powerful method for constructing larger, boron-doped polycyclic aromatic frameworks. rsc.org

Table 2: Sequential Carbene Insertion into 9-Phenyl-9-borafluorene rsc.orgrsc.orgnsf.gov
Stoichiometry (Borafluorene:Carbene Source)ProductResulting Ring System
1:1Single insertion productSix-membered BC₅ heterocycle
1:2Double insertion productSeven-membered BC₆ heterocycle

Diazo reagents, such as trimethylsilyldiazomethane (TMSCHN₂), are common precursors for generating carbenes for insertion reactions into B-C bonds. rsc.orgnsf.gov In the context of 9-borafluorenes, the reaction of 9-phenyl-9-borafluorene with TMSCHN₂ proceeds with the formal insertion of the :CH(TMS) carbene and the elimination of dinitrogen gas. rsc.orgnsf.gov The use of diazo reagents has been a well-established method for carbene generation in reactions with various boranes. nsf.govnih.gov The reactivity of 9-borafluorenes with diazo compounds further underscores their utility as building blocks in synthetic organoboron chemistry. rsc.org

Organic Azide Insertion Reactions

The reaction of this compound with organic azides provides a pathway to B,N-doped polycyclic aromatic hydrocarbons. A notable example is the reaction with azidotrimethylsilane (B126382), which quantitatively yields 9-azido-9-borafluorene and trimethylsilyl chloride (TMSCl), as observed through NMR spectroscopy. d-nb.info This intermediate, 9-azido-9-borafluorene, is a precursor to the reactive intermediate dibenzo[c,e] Current time information in Birmingham, GB.wikipedia.orgazaborinine, a boron-nitrogen analogue of 9,10-phenanthryne. d-nb.info

Generally, the reactions of 9-borafluorenes with organic azides lead to the formation of 9,10-B,N-phenanthrenes. rsc.org This transformation can occur via two primary pathways: insertion of the α-nitrogen with concomitant elimination of dinitrogen (N₂), or insertion of the γ-nitrogen atom. rsc.org An interesting deviation from the typical outcome is observed in the reaction of 9-phenyl-9-borafluorene with phenylazide, which results in the insertion of the γ-nitrogen to form a diazene. nsf.gov

The interaction of 9-phenyl-9-borafluorene with a gold(I) azide, specifically Ph₃PAuN₃, results in the complexation of the azide to the boron center rather than insertion. nsf.gov This highlights the influence of the azide's metallic component on the reaction pathway, preventing the typical ring expansion. nsf.gov Computational studies have indicated that azide adducts are likely intermediates in the transformation of borole species with organic azides, although they had not been isolated until the investigation of the gold(I) azide reaction. nsf.gov

The reaction between this compound and azidotrimethylsilane is a key step in generating dibenzo[c,e] Current time information in Birmingham, GB.wikipedia.orgazaborinine, which can subsequently undergo trapping reactions. d-nb.info For instance, photolysis of the azide intermediate in the presence of silyl (B83357) halides or hydrides leads to insertion into the Si-E bond (E = F, Cl, OR, H). d-nb.info

Table 1: Reactivity of 9-Borafluorenes with Organic Azides

9-Borafluorene DerivativeAzide ReagentProduct(s)Key Observations
This compoundAzidotrimethylsilane9-Azido-9-borafluorene, TMSClQuantitative formation of the azide intermediate. d-nb.info
9-Borafluorenes (general)Organic Azides9,10-B,N-PhenanthrenesInsertion of α- or γ-nitrogen. rsc.org
9-Phenyl-9-borafluorenePhenylazideDiazene derivativeInsertion of the γ-nitrogen. nsf.gov
9-Phenyl-9-borafluorenePh₃PAuN₃Azide-boron complexNo insertion or ring expansion observed. nsf.gov
Frustrated Lewis Pair (FLP) Mediated Ring Expansion

The concept of Frustrated Lewis Pairs (FLPs) has been applied to the chemistry of this compound, leading to novel ring expansion reactions. The inherent Lewis acidity of the boron center in this compound allows for the formation of a borinine-based FLP when reacted with a suitable Lewis base, such as diphenyl(phenylethynyl)phosphane. rsc.orgrsc.orgnih.govresearchgate.net

This B-P FLP, featuring a strained four-membered ring, exhibits reactivity towards various small molecules. rsc.orgnih.gov For instance, reaction with elemental chalcogens (sulfur and selenium) or a chalcogen source like trimethylamine (B31210) N-oxide results in the formation of five-membered main-group element heterocycles. rsc.orgrsc.orgnih.gov Subsequent reduction of these five-membered rings leads to ring-expanded, eight-membered B-P rings that are bridged by the chalcogen atom (B-E-B, where E = O, S, Se). rsc.orgrsc.orgnih.gov

A particularly noteworthy reaction is the halide abstraction from the borinine-based FLP using silver bis(trifluoromethanesulfonyl)imide (AgNTf₂). rsc.orgrsc.org This process results in the formation of a cationic, ring-expanded compound featuring a bridging B-Cl-B motif. rsc.orgrsc.org This structure represents one of the initial examples of a boron-stabilized chloronium ion, a finding supported by in-depth bonding analysis. rsc.orgrsc.org Density functional theory (DFT) calculations have been employed to propose mechanistic pathways for both the reduction-mediated and halide abstraction-mediated ring expansion reactions. rsc.orgrsc.orgnih.gov

Table 2: FLP Mediated Ring Expansion of this compound Derivatives

Reactant(s)Product TypeKey Feature
Borinine-based FLP + Me₃NO, S₈, or SeFive-membered main-group heterocyclesFormation of B-E bond (E = O, S, Se). rsc.orgrsc.orgnih.gov
Reduced five-membered heterocyclesEight-membered B-P ringsBridging B-E-B bond. rsc.orgrsc.orgnih.gov
Borinine-based FLP + AgNTf₂Cationic ring-expanded compoundBridging B-Cl-B motif (chloronium ion). rsc.orgrsc.org

Reduction Chemistry of this compound

Generation of 9-H-9-Borafluorene and its Stability Considerations

9-H-9-borafluorene can be generated from this compound through reduction. nsf.govarkat-usa.org One common method involves the reaction with triethylsilane in benzene (B151609). arkat-usa.org Another route is the reaction with sodium hydride, which has been observed via ¹¹B NMR spectroscopy. nsf.gov

However, 9-H-9-borafluorene is known to be unstable. arkat-usa.org Its antiaromatic character contributes to its tendency to undergo reversible dimerization and rapid degradation into isomers and oligomers. arkat-usa.org These degradation products are formed to exclude the empty p-orbital of the boron atom from the π-plane. arkat-usa.org To circumvent this instability, 9-H-9-borafluorene can be stabilized by forming adducts with Lewis bases such as pyridine or dimethylsulfide. arkat-usa.org These complexes, like the dimethylsulfide adduct, are storable and can be used directly in subsequent reactions, such as hydroboration. arkat-usa.org The formation of a phenyl-bridged dimer, (H-BFlu)₂, has also been noted, which is structurally different from the dimer of its aluminum analogue. rsc.orgd-nb.info

Formation of Anionic and Dianionic 9-Borafluorene Species

The central BC₄ ring of 9-borafluorenes is a 4π antiaromatic system, which can be reduced by two electrons to form a more stable 6π aromatic dianion. wikipedia.org This reduction can be achieved using alkali metals like lithium. wikipedia.orgnsf.gov X-ray diffraction studies have shown that upon reduction to the dianion, the B-C bond length within the borole core shortens, which is indicative of increased aromaticity and B-C multiple bonding character. wikipedia.orgnsf.gov

The reduction of 9-halo-9-borafluorene adducts with N-heterocyclic carbenes (NHCs) or cyclic(alkyl)(amino)carbenes (CAACs) can lead to the isolation of neutral 9-borafluorene radicals. wikipedia.org Further reduction of carbene-supported 9-bromo-9-borafluorenes can yield stable 9-carbene-9-borafluorene monoanions. researchgate.netresearchgate.net

The dianion of 9H-9-borafluorene, [BFluH]²⁻, can be generated in high yields by the double reduction of the THF adduct of 9H-9-borafluorene with excess alkali metals (Li, K). researchgate.net This dianion can act as a boron-centered nucleophile. researchgate.netresearchgate.netnih.gov

Table 3: Reduction Products of 9-Borafluorene Derivatives

Starting MaterialReducing AgentProductKey Characteristics
This compoundTriethylsilane9-H-9-borafluoreneUnstable, tends to dimerize and oligomerize. arkat-usa.org
9-Aryl-9-borafluoreneLithium metalDianionic 9-borafluoreneAromatic 6π system in the central ring. wikipedia.orgnsf.gov
9-Bromo-9-borafluorene-NHC/CAAC adductOne-electron reductionNeutral 9-borafluorene radicalIsolable radical species. wikipedia.org
9-Bromo-9-borafluorene-NHC/CAAC adductTwo-electron reduction9-Carbene-9-borafluorene monoanionStable anionic species. researchgate.netresearchgate.net
9H-9-borafluorene•THFExcess alkali metal9H-9-borafluorene dianionActs as a boron-centered nucleophile. researchgate.net

Reactions with Hydride Reagents

The reaction of this compound with hydride reagents is a primary method for generating 9-H-9-borafluorene. For instance, reaction with sodium hydride (NaH) produces 9-H-9-borafluorene, which can be observed by ¹¹B NMR. nsf.gov In the presence of excess NaH, a hydride adduct is formed. nsf.gov If ethylene (B1197577) is present, the initially formed 9-H-9-borafluorene can participate in hydroboration to yield 9-ethyl-9-borafluorene. nsf.gov The use of other hydride sources, like triethylsilane, also effectively reduces this compound to 9-H-9-borafluorene. arkat-usa.org

Metal Complexation and Coordination Chemistry

This compound serves as a versatile precursor for the synthesis of various metal complexes. wikipedia.org The 9-borafluorene moiety can act as an L-type ligand, akin to a metal-boryl complex. wikipedia.org One of the earliest methods for synthesizing such complexes involved the reaction of this compound with alkali metal salts of anionic transition metal complexes. wikipedia.org For example, reaction with Na[Mn(CO)₄(PPh₃)] results in the elimination of sodium chloride and the formation of a Mn(I)-boryl complex, where the manganese undergoes a two-electron oxidation. wikipedia.org In these complexes, the 9-borafluorene ligand functions as a σ-donor and a π-acceptor. wikipedia.org Cobalt(II) and Cobalt(III) complexes of this nature have also been synthesized. wikipedia.orgnsf.gov

The high Lewis acidity of 9-borafluorenes, including their halogenated derivatives, makes them prone to forming coordination complexes with Lewis bases. wikipedia.orgresearchgate.net For example, this compound analogues with a 1,1'-bis(o-carborane) backbone form stable complexes with diethyl ether. researchgate.net Similarly, reactions with nitriles lead to the formation of adducts. researchgate.net

Furthermore, this compound can be used to synthesize tetracoordinate boron complexes with chelating ligands, such as substituted 8-quinolinolates. rsc.org These complexes exhibit interesting photophysical properties, including delayed fluorescence in the solid state, making them relevant for applications in organic light-emitting diodes (OLEDs). rsc.org

9-Borafluorene as an L-type Ligand

The 9-borafluorene moiety can function as an L-type ligand, akin to a metal-boryl complex. wikipedia.org In this capacity, the borafluorene ligand acts as a σ-donor and a π-acceptor. wikipedia.org This bonding characteristic is pivotal in the formation of various transition metal complexes. While many tricoordinate borafluorenes utilize exocyclic X-type (one-electron donor) ligands, the substitution with a neutral L-type (two-electron donor) ligand unlocks more versatile bonding capabilities at the boron center. digitellinc.com This strategic shift allows for the isolation of otherwise unstable 9-borafluorene species, including cations, anions, and radicals. digitellinc.com The specific nature of the donor ligand and any peripheral substituents on the heterocycle can be adjusted to fine-tune the electrophilicity or nucleophilicity of the resulting boracycle. digitellinc.com This modulation directly influences the molecule's aromaticity, reactivity, and photophysical properties. digitellinc.com

Synthesis of Metal-Boryl Complexes

The synthesis of metal-boryl complexes involving 9-borafluorene was among the earliest explorations into its coordination chemistry. wikipedia.org A common synthetic route involves the reaction of this compound with alkali metal salts of anionic transition metal complexes. wikipedia.org This reaction proceeds via the elimination of an alkali metal chloride, coupled with a two-electron oxidation of the transition metal, to yield the final metal-boryl complex. wikipedia.org

Manganese(I) Complexes

A notable example of metal-boryl complex synthesis is the reaction between this compound and the sodium salt of a manganese(-I) complex, specifically Na[Mn(CO)₄(PPh₃)]. wikipedia.org This reaction results in the formation of a Manganese(I)-boryl complex where the 9-borafluorene unit is bound to the manganese center. wikipedia.org The process involves the oxidation of manganese from a -1 to a +1 state. wikipedia.org

Cobalt(II) and Cobalt(III) Complexes

Complexes of 9-borafluorene with cobalt in both the +2 and +3 oxidation states have also been successfully synthesized. wikipedia.orgnsf.gov The synthesis of Cobalt(II) complexes can be achieved through a one-electron oxidation of a Cobalt(I) hydrido complex, which leads to the elimination of hydrogen gas and the formation of a ligated dichloro Co(II) complex. nsf.gov While these complexes have been reported, early examples were not characterized by X-ray crystallography, and some exhibited spectroscopic data, such as ¹¹B NMR shifts, that were inconsistent with later, structurally verified examples. nsf.gov

Coordination with 8-Quinolinolato Ligands and Spectroscopic Implications

This compound serves as a key precursor for creating tetracoordinate boron complexes with 8-quinolinolato ligands. rsc.org The synthesis involves a deprotonated 8-quinolinolato precursor reacting with this compound in THF at low temperatures. rsc.org The resulting complexes feature a tetrahedral boron center chelated by the bidentate 8-quinolinolato ligand. rsc.org

These complexes are of significant interest due to their photophysical properties. rsc.orgworktribe.com An extensive study of these compounds, both in solution and in solid-state films, has revealed the occurrence of delayed fluorescence. rsc.orgworktribe.com This phenomenon is suggested to arise from triplet-triplet annihilation (TTA), where the collision of two triplet excitons generates an emissive singlet state. rsc.orgnih.gov

The photophysical characteristics can be systematically studied by comparing the 9-borafluoren-9-yl complexes with analogous diphenylboron complexes, allowing for an investigation into the effects of molecular rigidity on optical properties. rsc.org Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) provide deeper insights into the ground and excited state geometries, electronic structures, and the energy gap between singlet and triplet states, all of which influence the observed luminescence. rsc.orgworktribe.com

Below is a table summarizing key aspects of these complexes.

Complex TypeLigand CoreKey FeatureSpectroscopic Implication
Tetracoordinate Boron9-Borafluoren-9-ylFused, rigid biphenyl backboneEnhanced molecular rigidity
Tetracoordinate BoronDiphenylboronTwo phenyl groupsReference for flexibility effects
Both8-QuinolinolatoBidentate chromophorePrimary light-absorbing and emitting unit

These organoboron luminophores have been effectively used as emitters in organic light-emitting diodes (OLEDs), demonstrating their potential in materials science. rsc.orgworktribe.comnih.gov

Radical Reactions Involving this compound Derivatives

Nucleohomolytic Reaction at Boron

9-Alkyl-9-borafluorenes, which can be derived from this compound, are effective precursors for generating alkyl radicals through a mechanism described as a nucleohomolytic substitution (SHi) at the boron atom. arkat-usa.org This reaction shares characteristics with conventional nucleophilic substitutions. arkat-usa.org The process is initiated by the nucleophilic attack of a lone pair, for instance from an oxygen-centered radical, on the empty p-orbital of the boron atom. arkat-usa.org

The high Lewis acidity of 9-borafluorenes, stemming from the antiaromatic character of the central borole ring, makes them highly reactive and facilitates this type of reaction. arkat-usa.org When a Lewis base interacts with the boron center, the planarity of the system is broken, which removes the p-orbital from conjugation and further enhances reactivity. arkat-usa.org Radical chain reactions involving these organoboranes can be readily initiated by trace amounts of oxygen. arkat-usa.org This reactivity makes 9-alkyl-9-borafluorenes excellent precursors for primary and secondary alkyl radicals in various synthetic applications. arkat-usa.orgzotero.org

Role as Radical Precursors in Chain Reactions

This compound serves as a crucial starting material for generating 9-alkyl-9-borafluorenes, which are effective precursors for primary and secondary alkyl radicals in chain reactions. arkat-usa.orgumich.edu The process typically involves the reduction of this compound to 9-H-9-borafluorene, followed by hydroboration of an alkene to yield the corresponding 9-alkyl-9-borafluorene. umich.edu These 9-alkyl-9-borafluorenes can then generate alkyl radicals through homolytic substitution (SH2) by heteroatom-centered radicals. umich.edu

The chain reactions are often readily initiated by trace amounts of oxygen. arkat-usa.orgumich.edu The high Lewis acidity of the 9-borafluorene core plays a significant role in these radical processes. umich.edu The interaction with a Lewis base can break the planarity of the molecule, removing the vacant p-orbital of the boron atom from conjugation with the biphenyl π-system. umich.edu This high reactivity, however, can also lead to challenges with reproducibility. arkat-usa.orgumich.edu

Efficient radical chain processes have been developed using sulfonyl-based radical traps. arkat-usa.orgumich.edu For instance, the reaction of a 9-alkyl-9-borafluorene with a thiosulfonate, such as S-phenyl benzenethiosulfonate (PhSO₂SPh), can proceed smoothly to yield the corresponding sulfide (B99878). umich.edu The chain is propagated by the transient benzenesulfonyl radical (PhSO₂•). umich.edu

Table 1: Generation of Alkyl Radicals from 9-Alkyl-9-borafluorene Derivatives This table is interactive. You can sort and filter the data.

Alkene Precursor Generated Radical Radical Trap Product Yield Reference
Cyclohexene (B86901) Cyclohexyl radical PhSO₂SPh Cyclohexyl phenyl sulfide >95% umich.edu
4-(Phenyl)methylenecyclohexane 4-(Phenyl)cyclohexylmethyl radical PhSO₂SPh (4-(Phenyl)cyclohexyl)methyl phenyl sulfide 89% umich.edu
α-(–)-Pinene (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl radical PhSO₂SPh (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl phenyl sulfide 21% umich.edu
β-(–)-Pinene (1R,5S)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-yl radical PhSO₂SPh ((1R,5S)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-yl)methyl phenyl sulfide 63% umich.edu

Hydroboration and Subsequent Radical Processes

The reduction of this compound, typically with a reducing agent like triethylsilane in benzene, generates the highly reactive intermediate, 9-H-9-borafluorene. arkat-usa.orgumich.edu This species is unstable and is generally used in situ without isolation. umich.edu Its instability stems from the antiaromatic character of the central borole ring, which makes it prone to rapid degradation and polymerization. arkat-usa.orgumich.edu

9-H-9-borafluorene readily undergoes hydroboration with various alkenes. umich.edu This step forms a 9-alkyl-9-borafluorene intermediate, which can then be subjected to subsequent radical reactions. umich.edu A notable example is the one-pot hydroboration-radical sulfurization of cyclohexene. After the hydroboration of cyclohexene with in situ generated 9-H-9-borafluorene, the addition of S-phenyl benzenethiosulfonate initiates a radical chain reaction, leading to the formation of cyclohexyl phenyl sulfide in excellent yield. umich.edu

The hydroboration process can be highly diastereoselective. umich.edu For example, the hydroboration of α-(–)-pinene and β-(–)-pinene occurs preferentially from the least hindered face of the molecule, resulting in single diastereomers of the corresponding sulfide products after the radical step. umich.edu Despite the efficiency of these reactions, issues with reproducibility have been noted, which are believed to be related to the formation and high reactivity of the 9-alkyl-9-borafluorene intermediates rather than the radical reaction itself. umich.edu

Table 2: One-Pot Hydroboration and Radical Sulfurization Sequence This table is interactive. You can sort and filter the data.

Step Reagents Intermediate/Product Solvent Key Observation Reference
1. Reduction This compound, Triethylsilane 9-H-9-borafluorene Benzene Intermediate is unstable and used immediately. umich.edu
2. Hydroboration 9-H-9-borafluorene, Cyclohexene 9-Cyclohexyl-9-borafluorene Benzene Reaction proceeds at room temperature. umich.edu
3. Radical Reaction 9-Cyclohexyl-9-borafluorene, S-Phenyl benzenethiosulfonate Cyclohexyl phenyl sulfide Benzene Yields are quantitative (>95%). umich.edu

Oligomerization and Polymerization Processes

The inherent instability of 9-H-9-borafluorene, derived from the reduction of this compound, drives its tendency to undergo oligomerization and polymerization. arkat-usa.orgumich.edu This reactivity is a consequence of the antiaromatic character of the borafluorene core, which seeks to alleviate this instability by forming dimers, isomers, and oligomers that remove the boron's empty p-orbital from the planar π-system. arkat-usa.orgumich.edu The mechanisms of this isomerization and polymerization have been a subject of study. arkat-usa.orgumich.edu For instance, the ring-opening oligomerization of in situ generated 9-H-9-borafluorene has been reported. nsf.gov

Beyond the self-polymerization of the unstable hydride, this compound is a valuable precursor for the synthesis of more complex polymers. It can be used to create polymers with boron in the main chain, leading to materials with interesting electronic and photophysical properties. researchgate.net One strategy involves the Yamamoto coupling of 2,7-dibromo-9,9-disubstituted-9-borafluorene derivatives, which can be synthesized from precursors related to this compound, to produce homopolymers. researchgate.net

Furthermore, this compound can undergo reactions with alkynes, leading to ring-expansion and subsequent polymerization. For example, its reaction with diarylalkynes, followed by oxidation, can produce "zigzag" 9,10-diarylphenanthrene polymers. nsf.gov Mechanistic calculations for the reaction with diphenylacetylene suggest an initial coordination of the alkyne to the boron center, followed by a concerted insertion into a B-C bond to form a seven-membered ring system. wikipedia.org

Table 3: Polymerization Reactions Involving 9-Borafluorene Derivatives This table is interactive. You can sort and filter the data.

Monomer/Precursor Polymerization Method Resulting Polymer Type Key Feature Reference
9-H-9-borafluorene (from this compound) Spontaneous/Thermally induced Oligomers/Polymers Ring-opening oligomerization due to instability. umich.edunsf.gov
2,7-Dibromo-9,9-disubstituted-9-borafluorene Yamamoto coupling Homopolymer Creates polymers with a borafluorene backbone. researchgate.net
This compound and Diarylalkynes Alkyne insertion and oxidation 9,10-Diarylphenanthrene polymers Forms "zigzag" polymer structures. nsf.gov

Electronic Structure and Theoretical Investigations

Quantum Chemical Calculations on 9-Chloro-9-borafluorene and Derivatives

A variety of quantum chemical methods have been employed to elucidate the electronic structure of this compound and related compounds. These theoretical approaches range from Density Functional Theory (DFT), which is widely used for its balance of accuracy and computational cost, to more computationally intensive ab initio methods like Møller-Plesset perturbation theory.

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of 9-borafluorenes. These studies have been instrumental in understanding the fundamental electronic properties of this compound and how they are modulated by various substituents.

DFT calculations have been pivotal in determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of this compound and its derivatives. The HOMO-LUMO gap is a critical parameter that influences the molecule's electronic and optical properties.

Computational studies on a series of 9-substituted-9-borafluorenes, including the chloro derivative, have revealed that substituents at the boron atom have a pronounced effect on the LUMO level, while the impact on the HOMO level is less significant acs.orgresearchgate.net. The HOMO is primarily located on the fluorenyl backbone, whereas the LUMO is centered on the boron atom. This localization of the LUMO on the boron center makes its energy level highly sensitive to the electronic nature of the substituent attached to it. For instance, π-donating groups like -OtBu and -NiPr2 tend to raise the LUMO energy, leading to a blue-shift in the absorption spectrum acs.org. Conversely, electron-withdrawing groups would be expected to lower the LUMO energy.

Calculated HOMO and LUMO Energies of Selected 9-Substituted-9-borafluorenes
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
MesFBF-6.37-2.773.60
iPr2NBF-5.85-1.684.17

The electron reorganization energy is a crucial factor in predicting the charge transport properties of a material, with lower reorganization energies being indicative of better charge mobility. DFT calculations have shown that borafluorenes, in general, possess low electron reorganization energies, suggesting their potential for good electron mobility acs.orgresearchgate.net.

However, the substituent at the boron center can significantly influence this property. For example, the introduction of a MesF (2,4,6-tris(trifluoromethyl)phenyl) group, while being a stabilizing group, has been found to considerably increase the electron reorganization energy compared to other borafluorenes acs.orgresearchgate.net. This highlights the delicate balance between stability and charge transport properties that must be considered in the design of new borafluorene-based materials.

As established, substituents on the boron atom of the 9-borafluorene (B15495326) scaffold play a critical role in tuning its electronic properties. DFT studies have systematically explored these effects. It has been demonstrated that while various substituents can cause subtle changes to the optical properties, their influence on the LUMO energy and, consequently, the electron affinity is substantial acs.orgresearchgate.net.

Cyclic voltammetry measurements, supported by DFT calculations, confirm that borafluorenes exhibit higher electron affinities compared to analogous boranes. The correlation between the calculated LUMO energies and experimentally determined fluoride (B91410) affinities (a measure of Lewis acidity) further underscores the significant role of the substituent in dictating the electronic behavior of the boron center acs.orgresearchgate.net. For instance, π-backbonding from substituents like diisopropylamino and tert-butoxy (B1229062) groups to the empty p-orbital of boron can lead to a blue-shift in the absorption spectra acs.org.

Møller-Plesset perturbation theory (MP) is an ab initio method that improves upon the Hartree-Fock method by incorporating electron correlation effects. The second-order Møller-Plesset (MP2) level of theory is a widely used implementation of this approach. While DFT is a powerful tool, MP2 calculations can provide a valuable benchmark for structural and electronic properties, particularly in cases where electron correlation is significant.

In the context of 9-borafluorenes, MP2 calculations have been employed to investigate the structural features and Lewis acidity of derivatives such as 9-azido-9-borafluorene nih.gov. These studies provide a higher level of theory to corroborate findings from DFT and experimental results. For instance, MP2 calculations can offer a more refined description of the geometry around the boron center and the nature of its interaction with substituents and Lewis bases. Although specific MP2 studies focusing solely on this compound are not extensively documented in the reviewed literature, the application of this method to closely related derivatives demonstrates its utility in providing a deeper understanding of the electronic structure of this class of compounds nih.gov.

The Pariser-Parr-Pople (PPP) method, a semi-empirical quantum mechanical approach, has been successfully applied to calculate the electronic structures and absorption spectra of π-conjugated systems. Notably, the electronic structure and absorption spectrum of this compound have been calculated using this technique rsc.org.

These calculations have provided valuable insights into the nature of the electronic transitions within the molecule. A comparison between the calculated and observed energies from these studies has been used to infer the nature of the boron-substituent bond in neutral 9-borafluorenes, suggesting a highly polar character rsc.org. This early theoretical work laid the foundation for understanding the electronic properties of this compound and continues to be relevant in the broader context of theoretical studies on this compound.

Density Functional Theory (DFT) Studies

Aromaticity and Antiaromaticity in the BC4 Ring System

The 9-borafluorene framework consists of a central five-membered BC₄ ring fused to two benzene (B151609) rings. nsf.govnih.gov This central borole (B14762680) ring is a key determinant of the molecule's electronic properties. It is recognized as a 4π-electron system, which, according to Hückel's rule, imparts antiaromatic character. wikipedia.org This antiaromaticity is a defining feature of the 9-borafluorene class of molecules. nsf.govnih.govresearchgate.net The Lewis acidic boron center and the antiaromatic nature of this central ring are crucial to the compound's diverse reactivity. nsf.gov

The antiaromatic character of the BC₄ ring can be alleviated. For instance, a two-electron reduction of the 9-borafluorene system can generate a 6π aromatic dianion. wikipedia.org X-ray diffraction studies on related reduced species have shown a shortening of the B–C bonds upon reduction, a structural change consistent with a gain in aromaticity. wikipedia.org

Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are employed to quantify the aromaticity or antiaromaticity of cyclic systems. NICS calculations on various 9-borafluorene derivatives have been used as an index of aromaticity to understand their electronic structure. researchgate.net These theoretical tools confirm the localization of aromaticity in the flanking phenyl rings, while the central BC₄ ring exhibits antiaromatic character. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry has been pivotal in mapping out the reaction pathways for this compound. Mechanistic calculations help to visualize transition states and determine the energy barriers associated with specific reactions.

One well-studied reaction is the insertion of alkynes into an endocyclic B–C bond. nsf.govwikipedia.org For the reaction between this compound and diphenylacetylene (B1204595), mechanistic calculations have detailed a concerted process. nsf.govwikipedia.org The reaction is believed to proceed through an initial coordination of the alkyne's π-bond to the Lewis acidic boron center. nsf.govwikipedia.org This is followed by the cleavage of a B-C bond and the formation of new B-C and C-C bonds through a single transition state, leading to a seven-membered ring system. nsf.govwikipedia.org

Similar computational approaches have been applied to understand the reactions of 9-borafluorenes with other unsaturated molecules. For instance, the reaction with a phosphaalkyne was suggested by computational studies to proceed via a single transition state involving a bond metathesis. nsf.gov This process was found to be thermodynamically favored by 17 kJ/mol and to have an activation barrier of 88 kJ/mol. nsf.gov DFT calculations have also been used to gain mechanistic insights into the formation of boron spirocycles from reactions involving 9-carbene-9-borafluorene anions, which are derivatives of the parent 9-borafluorene system. nih.gov

Table 1: Calculated Energetics for Reactions of this compound

Reactant Product Type Activation Barrier (kJ/mol) Reaction Energy (kJ/mol) Computational Finding Reference
Diphenylacetylene Ring Expansion 72.0 -113 nsf.gov
Diphenylacetylene Ring Expansion 92.9 -90.0 nsf.gov
Phosphaalkyne Ring Expansion 88 -17 nsf.gov

Applications in Materials Science and Chemical Sensing

Lewis Acidic Boron Centers in Sensory Applications

The electron-deficient boron atom in 9-borafluorene (B15495326) derivatives acts as a strong Lewis acid, readily interacting with Lewis bases. wikipedia.org This interaction, or adduct formation, alters the hybridization of the boron center from trigonal planar to tetrahedral. wikipedia.org This geometric change disrupts the π-conjugation of the borafluorene system, leading to observable changes in its photophysical properties, such as fluorescence. nsf.govwikipedia.org This principle is the foundation for its use in molecular sensors. nsf.govwikipedia.org

The strong Lewis acidity of the boron center in borafluorene frameworks makes them effective receptors for anions. The interaction between the electron-deficient boron and an electron-rich anion can lead to a distinct optical response, typically a change in color or fluorescence. nih.gov This sensing mechanism involves the formation of a Lewis acid-base adduct, which perturbs the electronic structure of the borafluorene. For instance, a copolymer incorporating 9-borafluorene units has been investigated for its effectiveness in anion sensing. nsf.gov The binding of an anion to the boron center disrupts the polymer's conjugation, providing a detectable signal for the presence of the analyte. nsf.govnih.gov

The utility of 9-borafluorene systems has been extended to the sensing of neutral molecules like alkanes. nsf.gov Specific intramolecular 9-borafluorene adducts have been evaluated for this purpose. nsf.gov The sensing mechanism in this context relies on solvatochromism, where the emission properties of the sensor molecule are sensitive to the polarity and chain length of the surrounding alkane solvent. wikipedia.org This allows for the differentiation of various alkanes based on the resulting photophysical response. wikipedia.org

Development of Electronic Materials

The inherent π-conjugation and electron-accepting nature of the 9-borafluorene core make it an attractive building block for organic electronic materials. sciencedaily.comchemistryviews.org Incorporating this moiety into larger systems allows for the creation of materials with desirable optical and electronic properties suitable for applications in optoelectronics. nih.govtaylorfrancis.com

9-Chloro-9-borafluorene is a key starting material for the synthesis of polymeric 9-borafluorenes. nsf.gov These polymers feature the borafluorene unit within their conjugated backbone, imparting unique electronic characteristics. The synthesis often involves the conversion of this compound to other derivatives that can then be polymerized. nsf.gov The resulting conjugated polymers are investigated for their potential use in organic electronics, where the electron-deficient boron centers can influence charge transport and photophysical properties. nsf.govsciencedaily.com

Derivatives of 9-borafluorene have shown significant promise as light-emitting materials in organic light-emitting diodes (OLEDs). researchgate.netnih.gov By functionalizing the 9-borafluorene scaffold with electron-donating groups, researchers have created donor-acceptor (D-A) systems with high quantum yields and excellent thermal stability. nih.govresearchgate.netd-nb.info These compounds can serve as the emissive layer in OLED devices. For example, a series of donor-functionalized 9-borafluorene derivatives exhibited strong yellowish-green electroluminescence. nih.govresearchgate.net Devices fabricated with these materials have achieved high luminance, demonstrating their viability for practical applications. researchgate.netnih.gov This represents a significant advancement, as these were among the first instances of 9-borafluorene derivatives being successfully used in OLEDs. d-nb.info

CompoundQuantum Yield (Neat Film)Maximum Luminance (cd m⁻²)Electroluminescence Color
FMesB-Cz73.6%>22,000Yellow-greenish
FMesB-AcNot specified in film>22,000Yellow-greenish
FMesB-PtzNot specified in filmNot specifiedNot specified

Data sourced from studies on donor-functionalized 9-borafluorene derivatives for OLED applications. researchgate.netnih.govd-nb.info

Construction of Extended π-Conjugated Systems

This compound is a valuable reagent for building larger, well-defined π-conjugated molecules that are fundamental to organic electronics. tcichemicals.com It facilitates sequential reactions that extend conjugation, such as alkyne insertion (1,2-carboboration) followed by oxidative C-C coupling. tcichemicals.com This one-pot methodology allows for the synthesis of a wide variety of complex π-systems from simple precursors. tcichemicals.com The B-C bond in the borafluorene ring is susceptible to insertion by reagents like alkynes, which leads to a ring-expansion reaction, forming a seven-membered dibenzoborepin ring system. wikipedia.org These extended systems are potential candidates for a range of applications in organic electronic devices. tcichemicals.com

1,2-Carboboration-Oxidative Deborylation/C-C Coupling Sequences

A significant application of this compound is its use in sequences involving 1,2-carboboration followed by oxidative deborylation and carbon-carbon coupling. This powerful strategy allows for the construction of complex polycyclic aromatic systems.

The process is initiated by the reaction of this compound with various alkynes. nsf.gov This step, an intermolecular 1,2-carboboration, involves the insertion of the alkyne into a B-C bond of the borafluorene framework. The result is a ring-expansion, transforming the five-membered borole (B14762680) ring into a seven-membered dibenzoborepin system. nsf.gov Mechanistic calculations have shown that for the reaction between diphenylacetylene (B1204595) and this compound, the alkyne's π bond first coordinates to the Lewis acidic boron center. This is followed by a concerted insertion into the B-C bond through a single transition state to yield the seven-membered BC6 ring system. wikipedia.org

Table 1: Scope of Alkynes in the 1,2-Carboboration Reaction with this compound
Alkyne ReactantSubstituents (R1, R2)Resulting IntermediateFinal Product after Oxidation
DiphenylacetylenePhenyl, PhenylDibenzoborepin derivative9,10-Diphenylphenanthrene
1-Phenyl-1-propynePhenyl, MethylDibenzoborepin derivative9-Methyl-10-phenylphenanthrene
Bis(trimethylsilyl)acetyleneTMS, TMSDibenzoborepin derivative9,10-Bis(trimethylsilyl)phenanthrene
2-EthynylthiopheneH, 2-ThienylDibenzoborepin derivative9-(2-Thienyl)phenanthrene

Synthesis of Phenanthrene (B1679779) Derivatives and Related Polymeric Systems

The 1,2-carboboration/oxidation sequence using this compound is a highly effective method for synthesizing substituted phenanthrenes, which are important structural motifs in many functional materials and natural products. nsf.govespublisher.com This synthetic utility has been extended from small molecules to the creation of complex polymeric systems. nsf.gov

By employing poly(phenylene ethynylene) (PPE) derivatives as the alkyne component in the reaction with 9-borafluorenes, researchers have successfully synthesized "zigzag" 9,10-diarylphenanthrene polymers. nsf.gov In this process, the borafluorene unit reacts with the alkyne units along the polymer backbone, leading to a series of ring-expansion and subsequent oxidative C-C coupling reactions. This transforms the linear PPE structure into a polymer featuring a backbone of fused phenanthrene units. This method represents a novel approach to synthesizing complex, conjugated polymers that are otherwise difficult to access. The resulting polymeric materials possess unique topologies and are of interest for their potential applications in electronics and photonics.

Ligand Design in Functional Materials

This compound serves as a crucial precursor in the design of ligands for functional materials, particularly in the fields of optoelectronics and transition metal chemistry. nsf.govnih.govnih.govtaylorfrancis.com The ability to easily functionalize the 9-borafluorene core by substitution at the boron center allows for the fine-tuning of its electronic and photophysical properties. nsf.gov

In coordination chemistry, this compound reacts with alkali metal salts of anionic transition metal complexes. wikipedia.org This reaction proceeds via the elimination of an alkali metal chloride, leading to the formation of a direct bond between the boron atom and the transition metal. In these resulting metal-boryl complexes, the 9-borafluorene moiety acts as an L-type ligand. wikipedia.org This synthetic route was among the earliest methods used to generate transition metal complexes of 9-borafluorenes. wikipedia.org

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Diphenylacetylene
1-Phenyl-1-propyne
Bis(trimethylsilyl)acetylene
2-Ethynylthiophene
Phenanthrene
9,10-Diphenylphenanthrene
9-Methyl-10-phenylphenanthrene
9,10-Bis(trimethylsilyl)phenanthrene
9-(2-Thienyl)phenanthrene
Poly(phenylene ethynylene)

Challenges and Future Perspectives in 9 Chloro 9 Borafluorene Research

Stability Enhancement of 9-Borafluorene (B15495326) Derivatives

A significant hurdle in the practical application of 9-borafluorene derivatives is their inherent sensitivity to air and moisture. nsf.gov The electron-deficient tricoordinate boron atom is susceptible to nucleophilic attack, leading to decomposition. Consequently, a primary research focus is the development of strategies to enhance the stability of the 9-borafluorene scaffold without compromising its desirable electronic properties. researchgate.nettaylorfrancis.com

Key strategies for stability enhancement involve the introduction of substituents at the boron center that provide either steric protection or electronic stabilization. nsf.gov

Steric Hindrance: Introducing bulky substituents around the boron atom can physically block the approach of water or oxygen. Studies have shown that while a diisopropylamino group offered little additional stability compared to the chloride in 9-chloro-9-borafluorene, a bulky tert-butoxy (B1229062) group rendered the molecule moderately stable. nsf.gov Similarly, large aryl groups like mesityl and particularly fluoromesityl have been shown to improve stability, with some derivatives even being stable enough for purification via silica (B1680970) gel chromatography. nsf.gov The use of o-trifluoromethyl groups has also proven to be an effective strategy for protecting the borafluorene core. d-nb.info

Electronic Effects: Functionalizing 9-borafluorenes with electron-donating groups can modulate their stability. d-nb.info While N-B π-donation from an amino substituent was not sufficient to enhance stability, combining electron-donating groups with bulky spacers has yielded compounds with both excellent thermal and atmospheric stability. nsf.govd-nb.info For instance, donor-functionalized 9-borafluorenes have shown significantly higher decomposition temperatures (above 250 °C) compared to derivatives lacking such donors. nih.gov This approach aims to strike a balance between improving stability and maintaining the intrinsic photophysical properties of the borafluorene system. researchgate.netd-nb.info

The table below summarizes the impact of different substituents on the stability of 9-borafluorene derivatives.

Substituent at BoronObserved StabilityPrimary Stabilization EffectReference
ChloroSensitive to air/moisture- nsf.gov
DiisopropylaminoSensitive to air/moistureMinimal electronic/steric nsf.gov
tert-ButoxyModerately stableSteric nsf.gov
MesitylDecomposes in airInsufficient steric/electronic nsf.gov
FluoromesitylStable to air, chromatographySteric and Electronic nsf.gov
Donor-functionalized arylEnhanced thermal/air stabilityElectronic and Steric d-nb.infonih.gov

Exploration of Novel Reactivity Patterns

The reactivity of this compound and its derivatives is rich and offers significant opportunities for synthetic chemistry. nsf.gov Future work in this area aims to uncover and harness new reaction pathways to construct more complex boron-containing molecules. nih.gov

Current research has established several key reactivity modes:

Ring-Expansion Reactions: The endocyclic B–C bond of the borafluorene core is susceptible to insertion reactions. For example, this compound reacts with alkynes, leading to the formation of a seven-membered boracycle. wikipedia.org This reactivity opens pathways to larger, structurally complex boracycles. nsf.gov A borinine-based frustrated Lewis pair (FLP) has been synthesized utilizing this ring expansion reactivity. researchgate.net

Redox Chemistry: The 4π-electron antiaromatic BC₄ ring can undergo a two-electron reduction by alkali metals like lithium to form a 6π-electron aromatic dianion. nsf.govwikipedia.org This transformation significantly alters the geometric and electronic structure of the core, shortening the B-C bonds. wikipedia.org The isolation of neutral 9-borafluorene radicals has also been achieved through one-electron reduction of Lewis base adducts, showcasing the non-innocent character of the borafluorene ligand. wikipedia.org

Metal Complexation: this compound serves as a precursor for transition metal-boryl complexes. Reaction with anionic metal complexes, such as those of manganese, results in the elimination of alkali metal chloride and the formation of a metal-boron bond, where the borafluorene moiety acts as a σ-donor and π-acceptor ligand. nsf.govwikipedia.org

Future explorations will likely focus on expanding the scope of these reactions, investigating asymmetric transformations, and exploring the catalytic potential of reactive intermediates derived from 9-borafluorenes.

Development of New Analogues and Hybrid Systems

Modifying the fundamental 9-borafluorene framework is a promising avenue for tuning its properties for specific applications. nih.gov Research is actively pursuing the synthesis of novel analogues and hybrid systems where the biphenyl (B1667301) backbone is replaced or augmented with other functional units. nih.govacs.org

Heteroatom-Containing Analogues: Replacing one of the benzene (B151609) rings with a pyridine (B92270) ring leads to azaborafluorene derivatives. Furthermore, the annulation of the central borole (B14762680) moiety with two pyridine rings results in 3,6-diaza-9-borafluorenes. These analogues exhibit enhanced Lewis acidity and hydrolytic stability, serving as precursors for highly luminescent chelate complexes.

Three-Dimensional Analogues: A significant innovation has been the replacement of the planar biphenyl backbone with a three-dimensional 1,1'-bis(o-carborane) unit. nih.govbohrium.com These 3D analogues exhibit increased Lewis acidity compared to their biphenyl counterparts. nih.gov The unique geometry and electronic nature of the carborane cage introduce novel properties and reactivity, including the formation of rare neutral borane-silane adducts. researchgate.net

Fused Aromatic Systems: The appealing characteristics of 9-borafluorenes have spurred investigations into analogues that incorporate different or larger aromatic groups fused to the central BC₄ ring, further extending the π-conjugated system and modulating the electronic properties. nih.govresearchgate.net

The development of these new systems expands the chemical space of boron-doped polycyclic aromatics and provides platforms for materials with tailored electronic and photophysical properties.

Advanced Applications in Catalysis and Organic Electronics

The unique combination of Lewis acidity and π-conjugation makes 9-borafluorene derivatives highly promising for applications in catalysis and organic electronics. nsf.govnih.gov

Organic Electronics: A major application area is in organic light-emitting diodes (OLEDs). d-nb.info The conjugation between the vacant p-orbital on boron and the π-system of the organic framework leads to desirable optical and electronic properties. d-nb.infonih.gov By functionalizing the 9-borafluorene core with electron-donating groups, highly emissive materials have been developed. d-nb.infonih.gov OLED devices fabricated with these derivatives have demonstrated strong yellow-greenish electroluminescence with high luminance intensity, marking the first use of 9-borafluorene derivatives as the primary light-emitting material. researchgate.netd-nb.infobit.edu.cn Future work will focus on tuning emission colors, improving quantum yields, and enhancing device stability and efficiency.

Catalysis: The pronounced Lewis acidity of 9-borafluorenes, particularly the fluorinated and carborane-based analogues, suggests significant potential in catalysis. wikipedia.orgbohrium.com They can act as Lewis acid catalysts for various organic transformations. The development of frustrated Lewis pairs (FLPs) based on the borafluorene scaffold also opens doors for the activation of small molecules. researchgate.net Research in this area is still emerging but holds considerable promise for developing novel catalytic systems.

Sensing: The sensitivity of the photophysical properties of 9-borafluorenes to the coordination environment at the boron center makes them suitable for chemical sensing applications. wikipedia.org For example, their fluorescence can change upon binding with anions like fluoride (B91410), allowing for their detection. wikipedia.org

The continued development of stable, efficient, and synthetically accessible 9-borafluorene derivatives will undoubtedly pave the way for their integration into a new generation of advanced materials and catalytic processes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 9-chloro-9-borafluorene, and how can its stability be maintained during storage?

  • Methodological Answer : The compound is synthesized via reaction of 2,2'-dilithiobiphenyl (generated from 2,2'-dibromobiphenyl and n-BuLi) with BCl₃ in n-hexane . To stabilize the reactive boron center, this compound can form adducts with Lewis bases like dimethyl sulfide (DMS) or pyridine. These adducts prevent oligomerization and enable storage . Post-synthesis, characterization via ¹¹B NMR and X-ray diffraction confirms purity and structure .

Q. How can researchers confirm the structure and purity of this compound derivatives?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹¹B) identifies boron bonding environments and substituents. Single-crystal X-ray diffraction is critical for resolving structural features, such as planarity and bond lengths . For example, crystallographic data for 9-bromo-9-borafluorene (analogous to the chloro derivative) shows a herringbone packing pattern .

Q. What are the initial reactivity patterns of this compound in hydroboration or alkyne insertion reactions?

  • Methodological Answer : The compound mediates 1,2-carboboration with alkynes, forming extended π-conjugated systems. For hydroboration, the DMS adduct of 9-H-9-borafluorene (derived from the chloro precursor) reacts with alkynes/alkenes to yield 9-alkyl/alkenyl derivatives . Monitor reactions via in situ ¹¹B NMR to track boron intermediate formation .

Advanced Research Questions

Q. What experimental and computational approaches elucidate the mechanism of oxidative deborylation/C–C coupling mediated by this compound?

  • Methodological Answer : Kinetic studies with variable-temperature NMR and isotopic labeling (e.g., ¹³C-labeled alkynes) can trace bond reorganization. Computational modeling (e.g., DFT) evaluates transition states and intermediates . Recent work suggests radical intermediates in selenium-based couplings . Collaborate with theoretical chemists to validate proposed pathways .

Q. How do electronic and steric effects influence the reactivity of this compound in constructing π-conjugated materials?

  • Methodological Answer : Frontier molecular orbital (FMO) analysis via DFT reveals the boron center’s electrophilicity, which drives alkyne insertion. Substituent effects (e.g., chloro vs. bromo) alter Lewis acidity and reaction rates . Compare experimental UV-Vis and cyclic voltammetry data with computational predictions to correlate electronic structure with optoelectronic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.